Ajmalan-17,21-diol
Description
Classification and Overview of the Ajmalan (B1240692) Alkaloid Class
Ajmalan-17,21-diol belongs to the ajmalan class of monoterpenoid indole (B1671886) alkaloids (MIAs). wikipedia.orgnih.gov This class is characterized by the "ajmalan" parent hydride, a hexacyclic chemical structure containing twenty carbon atoms, two nitrogen atoms, and seven chiral centers, making it a structurally complex scaffold. wikipedia.org
Alkaloids of the ajmalan type are predominantly found in plants belonging to the Apocynaceae family, particularly within the Rauwolfia and Catharanthus genera. wikipedia.orgresearchgate.net The ajmaline (B190527) group of alkaloids is extensive, with numerous structures identified. researchgate.net These compounds are derived biosynthetically from the amino acid tryptophan and the monoterpenoid secologanin (B1681713). wikipedia.orgnih.gov The intricate pathway involves key intermediates like sarpagan-type alkaloids, which are precursors to the ajmalan skeleton. wikipedia.org
Significance within Monoterpenoid Indole Alkaloid Research
The significance of this compound in the field of MIA research is multifaceted. It serves as a classic example of a natural product with potent biological activity, classified as a class 1-A antiarrhythmic agent. bioontology.orgwikipedia.orgnih.gov This has driven considerable research into its pharmacological properties and those of its structural analogues. sld.cu
From a biochemical and biotechnological perspective, the biosynthetic pathway of this compound is one of the most comprehensively studied among plant alkaloids. nih.govresearchgate.net The elucidation of its multi-step enzymatic formation, involving enzymes such as strictosidine (B192452) synthase, vinorine (B1233521) synthase, and various reductases and hydroxylases, represents a major achievement in understanding plant specialized metabolism. nih.govnih.govresearchgate.netresearchgate.net This deep understanding has paved the way for metabolic engineering efforts, culminating in the de novo biosynthesis of ajmaline in baker's yeast (Saccharomyces cerevisiae), a landmark achievement reported in 2024. nih.gov This success highlights the potential for producing complex plant-derived pharmaceuticals in microbial systems. nih.gov
Historical Development of this compound Studies
The study of this compound began in 1931 with its isolation from the roots of Rauwolfia serpentina by Salimuzzaman Siddiqui. wikipedia.org He named the compound "ajmaline" in honor of Hakim Ajmal Khan, a renowned practitioner of Unani medicine in South Asia. wikipedia.org For decades, research focused on isolating ajmaline and related alkaloids from various Rauwolfia species and elucidating their complex structures. chemicalbook.comwikipedia.org
A significant advancement in the study of its biosynthesis came in the 1970s with the development of plant tissue and cell suspension cultures, which provided a consistent source of the alkaloids and the enzymes responsible for their production. nih.gov A major milestone was achieved in 1988 with the heterologous expression of the strictosidine synthase cDNA, which opened the door for the application of reverse genetics and macromolecular crystallography to study the pathway's enzymes. nih.gov Research efforts over the subsequent decades led to the piecemeal discovery and characterization of most of the enzymes in the pathway. nih.govresearchgate.net The final elusive enzymes, two reductases and two esterases, were identified in early 2024, completing the full elucidation of the ajmaline biosynthetic pathway. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C20H26N2O2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(1R,9R,10S,12R,13S,14R,16S,17R,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol |
InChI |
InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11-,14-,15-,16+,17-,18+,19+,20+/m0/s1 |
InChI Key |
CJDRUOGAGYHKKD-OVXZWHIBSA-N |
Isomeric SMILES |
CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H]([C@@H]2[C@H]5O)N3[C@@H]1O)C6=CC=CC=C6N4C |
Canonical SMILES |
CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C |
Origin of Product |
United States |
Structural Characterization and Stereochemical Aspects of Ajmalan 17,21 Diol
Elucidation of the Ajmalan (B1240692) Skeleton and Core Functional Groups
The foundational structure of Ajmalan-17,21-diol is the ajmalan skeleton, a hexacyclic system comprising 20 carbon atoms and two nitrogen atoms. wikipedia.org This intricate framework is characterized by a six-ring structure with seven chiral centers, bestowing upon it a high degree of stereochemical complexity. wikipedia.org The conventional numbering system for the ajmalan skeleton provides a standardized method for identifying the constituent atoms. wikipedia.org
The core functional groups appended to this skeleton in this compound are two hydroxyl (-OH) groups located at positions 17 and 21. nih.gov The presence of these alcohol functionalities, along with the tertiary amine and indole (B1671886) nucleus inherent to the ajmalan structure, dictates the chemical properties and reactivity of the molecule.
Table 1: Core Structural Features of this compound
| Feature | Description |
|---|---|
| Core Skeleton | Ajmalan |
| Chemical Formula | C20H26N2O2 |
| Molar Mass | 326.44 g/mol |
| Number of Rings | 6 |
| Chiral Centers | 7 |
| Key Functional Groups | - 17-hydroxyl (-OH)
Stereochemical Configuration of this compound Diastereomers and Enantiomers
The seven stereocenters within the ajmalan framework give rise to a large number of potential stereoisomers. However, the naturally occurring and most studied form of this compound is (+)-ajmaline. The absolute configuration of the chiral carbons in the ajmalan parent hydride is defined by convention and is mirrored in naturally occurring ajmaline (B190527). wikipedia.org
The specific spatial arrangement of the substituents at each chiral center is critical for the molecule's interaction with biological targets. While numerous diastereomers and its enantiomer are theoretically possible, the biosynthesis in Rauwolfia species is highly stereoselective, yielding primarily one stereoisomer. nih.gov The stereochemistry at key positions, such as C-16, has been a subject of interest in understanding the biosynthesis of related alkaloids. nih.gov
Advanced Spectroscopic Methods in Structural Confirmation
Modern spectroscopic techniques have been indispensable in confirming the intricate structure of this compound and its derivatives.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the connectivity and stereochemistry of complex organic molecules like ajmaline. The chemical shifts and coupling constants in the ¹H NMR spectrum provide detailed information about the electronic environment and spatial relationships of the hydrogen atoms. Similarly, the ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule. Although specific spectral data can vary slightly with the solvent and instrument frequency, representative chemical shifts have been reported in the literature. nih.gov
Table 2: Representative ¹³C NMR Chemical Shifts for Ajmaline
| Carbon Atom | Chemical Shift (δ) ppm |
|---|---|
| 2 | 62.3 |
| 3 | 43.5 |
| 5 | 53.8 |
| 6 | 21.7 |
| 7 | 53.3 |
| 8 | 134.5 |
| 9 | 108.2 |
| 10 | 121.5 |
| 11 | 118.8 |
| 12 | 110.1 |
| 13 | 128.1 |
| 14 | 33.6 |
| 15 | 35.1 |
| 16 | 48.9 |
| 17 | 76.9 |
| 18 | 13.1 |
| 19 | 59.8 |
| 20 | 41.2 |
| 21 | 75.3 |
| N-CH₃ | 43.1 |
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, as well as to gain structural insights through fragmentation analysis. Under techniques like gas chromatography-mass spectrometry (GC-MS), the molecule undergoes characteristic fragmentation, producing a unique mass spectrum. nih.gov The fragmentation patterns can help to identify the different components of the molecule and their connectivity. researchgate.netwikipedia.org
Table 3: Common Mass Spectrometry Fragmentation Peaks for Ajmaline
| m/z (mass-to-charge ratio) | Interpretation |
|---|---|
| 326 | Molecular ion [M]⁺ |
| 308 | Loss of H₂O |
| 293 | Loss of H₂O and CH₃ |
| 184 | Characteristic fragment of the ajmalan skeleton |
| 144 | Further fragmentation product |
Infrared spectroscopy is utilized to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. The IR spectrum of ajmaline exhibits characteristic absorption bands for the hydroxyl, amine, and aromatic functionalities.
Table 4: Characteristic IR Absorption Bands for Ajmaline
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3400-3200 | O-H (hydroxyl) | Stretching |
| 3100-3000 | C-H (aromatic) | Stretching |
| 2950-2850 | C-H (aliphatic) | Stretching |
| 1620-1580 | C=C (aromatic) | Stretching |
| 1200-1000 | C-O (alcohol) | Stretching |
| 1250-1020 | C-N (amine) | Stretching |
X-ray Crystallographic Analysis for Absolute Stereochemistry Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure and absolute stereochemistry of a chiral molecule. researchgate.netresearchgate.netspringernature.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the precise determination of the spatial coordinates of each atom in the molecule, providing an unambiguous assignment of the absolute configuration at all chiral centers. The determination of the absolute configuration of ajmaline through X-ray crystallography has been crucial in understanding its structure-activity relationship. nih.gov
Natural Occurrence and Isolation Strategies for Ajmalan 17,21 Diol
Distribution in Botanical Genera, with Emphasis on Rauwolfia Species
The primary and most commercially significant sources of Ajmalan-17,21-diol are species within the Rauwolfia genus. scispace.com The roots, in particular, are rich in this alkaloid. tcichemicals.comperflavory.comthegoodscentscompany.com Rauwolfia serpentina, commonly known as Indian snakeroot, is the most renowned source, but the compound is also found in other species such as Rauwolfia vomitoria, Rauwolfia canescens, Rauwolfia viridis, and Rauwolfia verticillata. sld.curesearchgate.netchemicalbook.comsld.cu
Beyond the Rauwolfia genus, this compound and related ajmalan-type alkaloids have been identified in several other genera within the Apocynaceae family. researchgate.net These include Alstonia, Aspidosperma, Catharanthus, Cabucala, Melodinus, Tonduzia, and Vinca. researchgate.netontosight.ai The concentration and specific profile of alkaloids can vary significantly between species and even within different parts of the same plant. bioline.org.br
Table 1: Botanical Distribution of this compound This interactive table summarizes the plant genera known to produce this compound.
| Family | Genus | Common Species | Primary Plant Part | Citation |
| Apocynaceae | Rauwolfia | R. serpentina, R. vomitoria, R. canescens | Roots | tcichemicals.comperflavory.comchemicalbook.com |
| Apocynaceae | Catharanthus | C. roseus | Not specified | ontosight.ai |
| Apocynaceae | Alstonia | Not specified | Not specified | researchgate.net |
| Apocynaceae | Aspidosperma | A. quebracho-blanco | Cortex | researchgate.net |
| Apocynaceae | Vinca | Not specified | Not specified | researchgate.net |
| Apocynaceae | Cabucala | Not specified | Not specified | researchgate.net |
| Apocynaceae | Melodinus | Not specified | Not specified | researchgate.net |
| Apocynaceae | Tonduzia | Not specified | Not specified | researchgate.net |
Biogeographical and Chemotaxonomic Considerations of Ajmalan-Producing Plants
The plants that produce this compound, particularly those of the Rauwolfia genus, are predominantly native to the tropical and subtropical regions of Asia, Africa, and the Americas. scispace.com The geographical location and environmental conditions can influence the alkaloid content and composition within the plants, a factor of considerable importance for commercial sourcing. bioline.org.br
Chemotaxonomy, the classification of organisms based on their chemical constituents, utilizes the presence of specific secondary metabolites like this compound as a marker. researchgate.netslideshare.net The distribution of indole (B1671886) alkaloids is a key characteristic for the systematic classification of plants within the Apocynaceae family. researchgate.net The biosynthetic pathways leading to these complex molecules are often conserved within related taxa, making their chemical profiles a reliable indicator of phylogenetic relationships. researchgate.net The presence of an ajmalan-type nucleus is a defining feature that links various species and genera, providing insights into their evolutionary connections. sld.cu
Methodologies for Extraction and Purification of this compound from Natural Sources
The isolation of this compound from plant material is a multi-step process that begins with extraction to create a crude alkaloid mixture, followed by sophisticated purification techniques to isolate the target compound. mdpi.com The selection of methods depends on the source material, the desired purity, and the scale of the operation.
A typical extraction process involves treating the dried and powdered plant material, usually the roots, with a solvent. chemicalbook.comnbu.ac.in Common conventional methods include maceration or Soxhlet extraction using solvents like chloroform (B151607), methanol, or an acidified aqueous solution. researchgate.netmdpi.comnbu.ac.in For instance, a traditional method involves extracting threshed Rauwolfia roots with a 5% acetic acid solution, followed by basification with ammonia (B1221849) to convert alkaloid salts to their base forms, which are then extracted with chloroform. chemicalbook.com
Chromatography is the cornerstone of purifying this compound from crude plant extracts. researchgate.netmdpi.com Various chromatographic methods are employed, often in combination, to achieve high purity.
Column Chromatography (CC): This is a fundamental technique used for the initial fractionation of the crude alkaloid extract. ucc.edu.gh Alumina is a frequently used stationary phase (adsorbent), with solvents like chloroform used as the mobile phase to elute the compounds. chemicalbook.comnbu.ac.in
Thin-Layer Chromatography (TLC): TLC is primarily used for the rapid qualitative analysis and monitoring of fractions from column chromatography. researchgate.netucc.edu.gh It helps in identifying the presence of ajmaline (B190527) and assessing the purity of the isolated fractions.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the qualitative and quantitative analysis of this compound. tcichemicals.comresearchgate.net Reversed-phase columns, such as a C18 column, are commonly used with a mobile phase consisting of acetonitrile (B52724) and water (often containing a modifier like formic acid) to achieve efficient separation of various indole alkaloids from Rauwolfia extracts. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC): As an evolution of HPLC, UPLC utilizes columns with smaller particle sizes (<2.5 µm), resulting in significantly improved resolution, speed, and separation efficiency. vtt.fi This technique is increasingly applied to the complex analysis of alkaloid profiles in plant extracts. vtt.filcms.cz
In addition to conventional methods, several modern techniques are being employed to enhance the efficiency, speed, and environmental friendliness of the extraction and purification process. ijprajournal.com
Ultrasound-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to disrupt plant cell walls, facilitating the release of alkaloids into the solvent. ijprajournal.com UAE offers benefits such as reduced extraction time, lower solvent consumption, and higher efficiency, although the cost of equipment can be a limitation. ijprajournal.com
Supercritical Fluid Extraction (SFE): This green extraction technology often uses supercritical carbon dioxide as a solvent. mdpi.com It is highly selective and environmentally benign, as the CO2 can be easily removed from the final product, leaving no solvent residue. mdpi.com
Capillary Electrophoresis (CE): CE and its hyphenation with mass spectrometry (CE-MS) have proven to be highly efficient for the separation of indole alkaloid mixtures, including those from Rauwolfia serpentina cell cultures and root extracts. researchgate.net
Hydrotropic Extraction: This novel approach uses concentrated aqueous solutions of hydrotropic salts (e.g., sodium cumene (B47948) sulfonate) to enhance the solubility of poorly water-soluble compounds like alkaloids. researchgate.net It presents a promising green alternative to the use of volatile organic solvents for extraction. researchgate.net
Crystallization: As a final step in purification, crystallization is often used to obtain high-purity this compound. The compound can be crystallized from solvents such as methanol. chemicalbook.com
Chemical Synthesis and Derivatization of the Ajmalan 17,21 Diol Core
Retrosynthetic Approaches to the Ajmalan (B1240692) Skeleton
Retrosynthetic analysis provides a logical framework for deconstructing the complex target molecule into simpler, commercially available starting materials. For the ajmalan skeleton, this analysis typically begins by simplifying the intricate bridged polycyclic system. acs.org A common strategy involves a conceptual disconnection of the bonds forming the characteristic N-bridged azabicyclo[3.3.1]nonane system. uni-konstanz.de This simplification often leads to a key tetracyclic intermediate, which retains much of the core structure and key stereocenters. researchgate.net This tetracyclic ketone is frequently envisioned as arising from a β-carboline precursor, which can be readily synthesized from a derivative of the amino acid tryptophan, highlighting a biomimetic approach that draws inspiration from the molecule's own biosynthesis. acs.orgmdpi.com This strategy allows for a convergent and modular assembly of the complex architecture. researchgate.net
Total Synthesis of Ajmalan-17,21-diol and its Congeners
The total synthesis of this compound (ajmaline) has been achieved through various innovative routes, often targeting key intermediates that can be elaborated into the final natural product.
Early and influential strategies laid the groundwork for modern approaches to ajmalan alkaloids. A biogenetic-type route reported by van Tamelen successfully produced deoxyajmaline, which could then be converted to ajmaline (B190527), marking a significant early achievement. acs.org
A highly successful and versatile strategy, pioneered by the Cook group, involves the initial construction of a tetracyclic ketone intermediate. uni-konstanz.deacs.org This key building block is assembled efficiently using a sequence of the Pictet-Spengler reaction followed by a Dieckmann cyclization. nih.govwisconsin.edu This approach has proven robust, allowing for the synthesis of gram-scale quantities of these intermediates, which then serve as a versatile template for constructing a wide array of sarpagine (B1680780) and ajmaline alkaloids. researchgate.net Advancements on this theme include the development of palladium- or copper-mediated cross-coupling reactions to further functionalize the core structure, enabling a unified approach to many members of this alkaloid family. nih.govnih.gov
Table 1: Key Synthetic Intermediates in Ajmalan Synthesis
| Intermediate | Description | Key Reactions to Form | Synthetic Utility |
|---|---|---|---|
| Tetracyclic Ketone | A versatile azabicyclo[3.3.1]nonane system annulated to an indole (B1671886). uni-konstanz.de | Asymmetric Pictet-Spengler, Dieckmann Cyclization nih.govacs.org | Common precursor for various sarpagine and ajmaline alkaloids. researchgate.net |
| Polyneuridine (B1254981) Aldehyde | An important biogenetic intermediate containing the sarpagan skeleton. nih.gov | Oxidation of the corresponding diol. nih.gov | Precursor for the biosynthetic conversion into the ajmalan system. nih.govnih.gov |
| Vellosimine | A macroline-type alkaloid that serves as a precursor to the ajmalan core. nih.gov | Palladium- or copper-mediated cross-coupling. nih.gov | Can be converted to a C-16 quaternary diol via the Tollens reaction. nih.gov |
| N-bridged [3.3.1] diol | A late-stage intermediate containing the core bridged system and key hydroxyl groups. nih.gov | Tollens' reaction on an aldehyde precursor, followed by cyclization. nih.gov | Can be converted to this compound (ajmaline) via reduction and cyclization steps. acs.org |
The construction of the ajmalan core relies on a toolkit of powerful chemical reactions. While specific applications of [4+2] annulation and aza-Michael-Michael reactions in the primary literature for ajmalan core synthesis are not prominently detailed, other key transformations are central to its construction.
Pictet-Spengler Reaction: This reaction is fundamental to nearly all syntheses of ajmalan-type alkaloids. It involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone to form the core tetrahydro-β-carboline ring system, establishing the initial part of the intricate framework. mdpi.com
Dieckmann Cyclization: This intramolecular condensation of a diester is crucial for forming one of the carbocyclic rings, typically leading to the formation of a versatile β-ketoester which can be further manipulated. mdpi.comwisconsin.edu The combination of the Pictet-Spengler and Dieckmann reactions is a powerful sequence for building the key tetracyclic ketone intermediate. uni-konstanz.de
Oxyanion-Cope Rearrangement: This powerful pericyclic reaction has been employed to establish the critical stereocenters at C(15), C(16), and C(20) with a high degree of control. acs.orgacs.org
Tollens' Reaction: The classic Tollens' (or crossed-Cannizzaro) reaction has been ingeniously used to create the prochiral diol at the C-16 quaternary center, a key step towards installing the final functionalities of ajmaline. nih.gov
Palladium/Copper-Mediated Cross-Coupling: These modern catalytic methods are used to form key carbon-carbon bonds, for instance, in creating the pentacyclic ketone core from a tetracyclic precursor through an intramolecular enolate-driven process. nih.govnih.gov
A defining feature of the ajmalan skeleton is the N-bridged [3.3.1]nonane system. uni-konstanz.denih.gov The synthesis of this cage-like structure is a significant challenge. Strategies to achieve this often involve late-stage intramolecular cyclizations. For example, a Mannich-type cyclization can be used to construct the key indole-fused azabicyclo[3.3.1]nonane intermediate. researchgate.net In other approaches, the final ring closure to form the bridged system occurs via cyclization of a 1,5-dialdehyde intermediate with the Nb-nitrogen atom, a transformation that mimics proposed biosynthetic pathways. acs.org The development of methods to construct these N-bridged systems is critical not only for ajmalan synthesis but also for a wide range of other complex alkaloids. nih.gov
Enantioselective Synthesis and Preparation of Non-Natural Enantiomers of Ajmalan-Type Alkaloids
Biological activity is intrinsically linked to a molecule's three-dimensional structure. Therefore, controlling the absolute stereochemistry during synthesis—a process known as enantioselective synthesis—is paramount. Synthesizing the "unnatural" enantiomer, the exact mirror image of the natural product, is also of great interest for studying structure-activity relationships and exploring novel pharmacological properties. wisconsin.eduwisconsin.edu
The Pictet-Spengler/Dieckmann cyclization sequence is the cornerstone of the most powerful enantioselective strategies toward ajmalan alkaloids. acs.orgwisconsin.edu The key to this "ambidextrous" approach is the use of a chiral starting material. wisconsin.edumdpi.com By starting the synthesis with either the naturally occurring L-tryptophan or the more expensive D-tryptophan, chemists can dictate the absolute stereochemistry of the resulting tetracyclic ketone intermediate and, consequently, the final alkaloid. wisconsin.eduwisconsin.edu
This strategy allows for the enantiospecific total synthesis of both the natural (+)-ajmaline (from D-tryptophan) and its unnatural enantiomer, (-)-ajmaline (from L-tryptophan). acs.orgwisconsin.edu The ability to access either enantiomer from a common synthetic pathway simply by choosing the appropriate starting material is a hallmark of an efficient and elegant synthetic design. mdpi.com This methodology has been successfully applied to produce not only ajmaline and its enantiomer but also a wide library of related natural and unnatural alkaloids for biological evaluation. uni-konstanz.demdpi.com
Synthetic Routes to this compound Derivatives and Analogues for Structure-Activity Relationship Studies
The quest for novel therapeutic agents often involves the strategic modification of naturally occurring bioactive compounds. This compound, a member of the complex ajmalan class of indole alkaloids, represents a scaffold of significant interest for medicinal chemists. researchgate.netontosight.ai The development of synthetic routes to its derivatives and analogues is crucial for conducting detailed structure-activity relationship (SAR) studies. These studies aim to elucidate the specific structural features responsible for the biological activity of the parent molecule and to design new compounds with enhanced potency, selectivity, or improved pharmacokinetic properties. The synthesis of such derivatives often relies on the functionalization of the core ajmalan skeleton or divergent pathways that leverage common biosynthetic precursors. mdpi.comnih.gov
Functionalization and Modification Strategies (e.g., Alkylation, Halogenation)
The functionalization of the ajmalan core is a key strategy for generating a library of derivatives for SAR studies. The hydroxyl groups at the C-17 and C-21 positions of this compound are prime targets for chemical modification. General strategies applicable to the ajmaline family of alkaloids, such as alkylation and halogenation, can be employed to probe the influence of steric and electronic properties on biological activity. researchgate.netebay.co.uk
Alkylation: The introduction of alkyl groups at the nucleophilic centers, such as the hydroxyl groups or the nitrogen atoms, can significantly alter a molecule's lipophilicity and its ability to interact with biological targets. For instance, the reaction of an ajmalan diol with an alkyl halide, such as 1-bromopropane, suggests a pathway to C-17 and/or C-21 ethers or N-alkylated derivatives. ontosight.ai Such modifications can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Acylation: The hydroxyl groups are also amenable to acylation to form esters. A notable example from the biosynthesis of related alkaloids is the action of acetylajmalan esterase, an enzyme that specifically hydrolyzes the 17-O-acetyl group of ajmalan-type alkaloids. nih.gov In a synthetic context, a range of acyl groups can be introduced to study the impact of the ester's size and electronic nature on activity.
Halogenation: The introduction of halogen atoms at various positions on the ajmalan skeleton can modulate the electronic character and metabolic stability of the molecule. While direct halogenation of the ajmalan core can be challenging due to the molecule's complexity, the synthesis can start from halogenated indole precursors.
Modification of the C-20/C-21 Moiety: The region around C-20 and C-21 is another critical area for functionalization. For related ajmaline alkaloids possessing a C(20)-C(21) double bond, a key regioselective hydroboration followed by a controlled oxidation-epimerization sequence has been developed. researchgate.net This method allows for the introduction of different functionalities at these positions, providing a powerful tool for SAR exploration.
| Modification Strategy | Potential Site on Ajmalan Core | Example Reagent/Reaction | Purpose in SAR Studies |
| Alkylation | O-17, O-21, N-4 | 1-Bromopropane | Modify lipophilicity, steric bulk |
| Acylation | O-17, O-21 | Acyl chlorides, Anhydrides | Probe hydrogen bonding, prodrugs |
| Halogenation | Aromatic Ring | N-Halosuccinimides | Alter electronic properties, block metabolism |
| Oxidation | C-21 | Controlled oxidation | Introduce new functional groups |
Divergent Synthetic Pathways to Related Alkaloid Families
The close biosynthetic relationship between ajmalan, sarpagine, and macroline (B1247295) alkaloids offers a foundation for divergent synthetic strategies. mdpi.comrsc.org These approaches start from a common intermediate and, through carefully chosen reaction pathways, can lead to compounds from different alkaloid families. This is particularly valuable for SAR studies as it allows for the synthesis of analogues with significantly altered skeletal frameworks, providing insights into the importance of the core topology for biological activity.
A unified synthetic strategy often targets the shared azabicyclo[3.3.1]nonane core present in these related alkaloids. mdpi.com The stereochemical configuration at key centers, such as C-16, can act as a switch point, directing the synthesis towards either the sarpagine or the ajmaline skeleton. uni-konstanz.de For example, a synthetic route might proceed to a key ketone intermediate. Depending on the conditions used to quench the enolate, either the C-16 exo (sarpagan) or C-16 endo (ajmalan) configuration can be favored, thus opening pathways to two distinct alkaloid families from a single precursor. uni-konstanz.debath.ac.uk
Biosynthetically, polyneuridine aldehyde is a crucial intermediate that sits (B43327) at a branch point leading to sarpagan- and subsequently ajmalan-type alkaloids. researchgate.net Synthetic strategies inspired by biosynthesis can utilize similar intermediates. For instance, a common precursor can be subjected to different reaction cascades, such as a Staudinger–aza-Wittig reaction or a Bestmann ketene (B1206846) lactonization, to generate diverse molecular skeletons. acs.orgacs.org These divergent approaches are highly efficient, enabling the creation of a wide array of structurally diverse analogues for comprehensive biological evaluation. acs.org
| Precursor/Intermediate | Key Transformation | Resulting Alkaloid Family |
| Common Tetracyclic Ketone | Control of C-16 stereochemistry | Sarpagine or Ajmaline |
| Polyneuridine Aldehyde Analogue | Biomimetic cyclizations | Sarpagan, Ajmalan |
| Advanced Polycyclic Intermediate | Transannular cyclization | Mersicarpine, Leuconodine (related types) |
Mechanistic Research on Ajmalan 17,21 Diol S Molecular and Cellular Actions
Investigation of Ion Channel Modulation by Ajmalan-17,21-diol and its Derivatives
The primary antiarrhythmic action of this compound stems from its modulation of cardiac ion channels, which are responsible for the generation and propagation of the cardiac action potential.
This compound is a well-established blocker of voltage-gated sodium channels, particularly the cardiac isoform Nav1.5. vulcanchem.comtransopharm.com This channel is responsible for the rapid upstroke (Phase 0) of the cardiac action potential. uniprot.org By inhibiting the fast inward sodium current (INa), this compound slows the depolarization of cardiac cells. sld.cusld.cu This action is both voltage- and use-dependent, meaning the block is more pronounced at higher heart rates and during cellular depolarization. sld.cusld.cu The inhibition of Nav1.5 channels by this compound leads to a prolongation of the QRS duration on an electrocardiogram. wikipedia.orgvulcanchem.com Research indicates an IC50 value of 3.2 μM for the inhibition of Nav1.5 channels. vulcanchem.com In amphibian skeletal muscle fibers, the IC50 for sodium current (INa) inhibition was found to be 23.2 μM. nih.gov
It is believed that this compound and its derivatives bind to sites within the inner mouth of the sodium channel. nih.gov The unprotonated form of ajmaline (B190527) is thought to primarily act on inactivated sodium channels. nih.gov
In addition to its effects on sodium channels, this compound also modulates several types of potassium channels, which are crucial for the repolarization phase of the action potential.
hERG (Kv11.1): this compound inhibits the human ether-a-go-go-related gene (hERG) potassium channel, which conducts the rapid delayed rectifier potassium current (IKr). caymanchem.comcaymanchem.com This inhibition is significant as IKr plays a key role in terminating the cardiac action potential. The IC50 value for hERG inhibition is reported to be 42.3 μM. caymanchem.comcaymanchem.com The compound acts as an open channel inhibitor, with its binding likely involving aromatic residues Tyr-652 and Phe-656 in the channel's pore cavity. nih.gov
Kv1.5: This channel underlies the ultrarapid delayed rectifier current (IKur), which is prominent in the atria. nih.govmdpi.com this compound inhibits Kv1.5 channels, with reported IC50 values of 1.70 μM in mammalian cell lines and 293 μM in Xenopus oocytes. caymanchem.comcaymanchem.comnih.gov This inhibition contributes to the prolongation of the action potential duration, particularly in atrial tissue. caymanchem.com
Kv4.3: Responsible for the transient outward current (Ito), Kv4.3 is important for the early repolarization phase of the action potential. nih.govitaca.edu.es this compound has been shown to inhibit Kv4.3 channels with IC50 values of 2.66 μM in mammalian cell lines and 186 μM in Xenopus oocytes. caymanchem.comcaymanchem.comnih.gov The compound acts as an open channel inhibitor of Kv4.3. nih.gov
| Ion Channel | Common Name/Current | IC50 Value (this compound) | Expression System | Reference |
| Nav1.5 | Cardiac Sodium Channel (INa) | 3.2 μM | Not specified | vulcanchem.com |
| Nav (amphibian) | Sodium Channel (INa) | 23.2 μM | Amphibian skeletal muscle | nih.gov |
| hERG (Kv11.1) | Rapid Delayed Rectifier K+ Current (IKr) | 42.3 μM | Xenopus oocytes | caymanchem.comcaymanchem.com |
| Kv1.5 | Ultrarapid Delayed Rectifier K+ Current (IKur) | 1.70 μM | Mammalian cell line | nih.gov |
| Kv1.5 | Ultrarapid Delayed Rectifier K+ Current (IKur) | 293 μM | Xenopus oocytes | caymanchem.comcaymanchem.com |
| Kv4.3 | Transient Outward K+ Current (Ito) | 2.66 μM | Mammalian cell line | nih.gov |
| Kv4.3 | Transient Outward K+ Current (Ito) | 186 μM | Xenopus oocytes | caymanchem.comcaymanchem.com |
Cellular Electrophysiological Studies of this compound
By blocking both sodium and potassium channels, this compound significantly alters the shape and duration of the cardiac action potential. sld.cuwikipedia.org The inhibition of the fast inward sodium current slows the maximum upstroke velocity (Vmax) of the action potential. sld.cu This leads to a slowing of conduction through the cardiac tissue.
Simultaneously, the blockade of repolarizing potassium currents, such as IKr and IKur, leads to an increase in the action potential duration (APD). wikipedia.orgcaymanchem.com This effect lengthens the effective refractory period of the cardiac cells, making them less susceptible to premature excitation. sld.cusld.cu For instance, at a concentration of 1 µg/ml, ajmaline was found to increase the action potential duration in isolated dog atrium and ventricle. caymanchem.com
The primary mechanism of action for the antiarrhythmic effects of compounds with an ajmalan (B1240692) nucleus is the reduction of the fast inward Na+ current (INa). sld.cusld.cu This decrease in current is achieved in a voltage- and use-dependent manner, which is a hallmark of Class I antiarrhythmic drugs. sld.cusld.cu This characteristic means that the drug has a greater effect on tissues that are frequently depolarizing, such as during a tachyarrhythmia, making it a targeted therapy. The blockade of INa slows conduction and increases the effective refractory period. sld.cusld.cu
Structure-Activity Relationships (SAR) for Biological Target Interactions within the Ajmalan Nucleus
While a comprehensive quantitative structure-activity relationship (SAR) for alkaloids with an ajmalan nucleus is still developing, some fundamental principles have been established. sld.cusld.cu The core ajmalan structure is essential for its biological activity. ontosight.ai Modifications to this nucleus can significantly alter the potency and specificity of ion channel blockade.
Quantitative and Qualitative SAR Studies of Ajmalan-Type Alkaloids
While comprehensive quantitative structure-activity relationship (QSAR) studies specifically for the acetylcholinesterase (AChE) inhibitory effects of a broad series of ajmalan-type alkaloids are not extensively documented in publicly available literature, preliminary insights can be gleaned from the inhibitory activities of structurally related compounds. The structural complexity and stereochemical nuances of the ajmalan skeleton present a rich scaffold for exploring such relationships.
The core ajmalan structure, a hexacyclic system with seven chiral centers, provides multiple points for structural modification that can influence biological activity. Key structural features that are likely to play a role in the interaction with biological targets include the stereochemistry of the hydroxyl groups at C-17 and C-21, the conformation of the ring system, and the nature of the substituent on the indole (B1671886) nitrogen. For instance, the presence and orientation of hydroxyl and acetyl groups can significantly alter the binding affinity of these alkaloids to their target enzymes.
Enzymatic Target Engagement and Inhibition Studies
Assessment of Acetylcholinesterase Inhibitory Activity
This compound and its related alkaloids have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
A study investigating the acetylcholinesterase inhibitory activity of compounds isolated from the aerial parts of Rauvolfia cambodiana reported the in vitro activity of ajmaline (this compound) and other related alkaloids. researchgate.net The results indicated that while some ajmalan-type alkaloids exhibit significant AChE inhibitory effects, the activity of ajmaline itself was moderate.
The following interactive data table summarizes the acetylcholinesterase inhibitory activities of selected ajmalan-type alkaloids.
| Compound | IC50 (µM) | Source |
| This compound (Ajmaline) | 111.0 ± 6.0 | researchgate.net |
| Perakine (B201161) | 197.6 ± 19.8 | researchgate.net |
| 10-Hydroxy-16-epi-affinine | 30.1 ± 1.4 | researchgate.net |
| Sitsirikine | 65.5 ± 3.3 | researchgate.net |
From this limited dataset, a preliminary structure-activity relationship can be inferred. The vobasenal framework of 10-hydroxy-16-epi-affinine appears to be more favorable for AChE inhibition compared to the sarpagan-type structure of perakine or the ajmalan skeleton of ajmaline. The presence of a hydroxyl group at the C-10 position and the stereochemistry at C-16 in 10-hydroxy-16-epi-affinine may contribute to its higher potency. Further research with a broader range of structurally diverse ajmalan derivatives is necessary to establish a more definitive SAR.
Interaction with Biosynthetic Pathway Enzymes (e.g., Strictosidine (B192452) Glucosidases)
The biosynthesis of this compound is a complex enzymatic cascade, with strictosidine being a key precursor for a vast array of monoterpenoid indole alkaloids. psu.eduresearchgate.net Strictosidine glucosidase (SG) is a pivotal enzyme in this pathway, catalyzing the deglycosylation of strictosidine to form a reactive aglycone, which then enters various branches of alkaloid biosynthesis. psu.edunih.govresearchgate.net
The regulation of this biosynthetic pathway can occur through feedback inhibition, where the final products inhibit the activity of earlier enzymes. In the context of ajmaline biosynthesis, one study investigated the potential inhibitory effect of ajmaline on acetylajmalan esterase, an enzyme that catalyzes a late step in the pathway. The results indicated that ajmaline does not inhibit this enzyme, suggesting that feedback regulation at this particular step is unlikely. nih.gov
Future Perspectives and Advanced Research Methodologies in Ajmalan 17,21 Diol Research
Application of Omics Technologies for Comprehensive Biological Understanding
The biosynthesis of complex alkaloids like Ajmalan-17,21-diol involves intricate, multi-step enzymatic pathways. Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offer a holistic approach to unraveling these pathways and understanding the compound's broader biological impact.
Integrative omics approaches have been instrumental in studying the metabolism of Rauwolfia serpentina. researchgate.net Comparative transcriptomics and metabolomics, for instance, have successfully identified genes encoding key enzymes in the ajmaline (B190527) pathway by correlating gene expression profiles with the accumulation of specific alkaloid intermediates in different plant tissues. nih.gov High-throughput sequencing and the availability of large-scale transcriptomics data have enabled the construction of co-expression networks, which help identify regulatory genes, such as transcription factors, that control the synthesis of specialized metabolites. researchgate.netnih.gov
Future research will likely leverage multi-omics platforms to create a more detailed map of the this compound biosynthetic network. This includes identifying previously unknown enzymes and transport proteins. By combining transcriptomic and metabolomic data from Rauwolfia cell cultures under various conditions (e.g., treated with elicitors), researchers can pinpoint key regulatory hubs in the pathway. mdpi.com This comprehensive biological understanding is not only crucial for academic purposes but also forms the foundation for enhancing the production of this compound through metabolic engineering.
Integration of Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations are becoming indispensable tools for investigating the molecular interactions of this compound at an atomic level. As an ion channel modulator, its therapeutic efficacy and potential for adverse effects are dictated by how it binds to its target proteins. This compound is known to block not only its primary target, the cardiac sodium channel (Nav1.5), but also other channels like the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to cardiotoxicity. nih.govrsc.orgmedchemexpress.com
Molecular docking and MD simulations are being used to model the binding of this compound and other antiarrhythmic drugs to high-resolution structures of these ion channels. researchgate.netresearchgate.net These simulations can predict specific binding sites within the channel pore, identify key amino acid residues involved in the interaction, and elucidate the compound's mechanism of action, such as whether it favors the open or inactivated state of the channel. researchgate.netmdpi.com For example, computational studies on the hERG channel have helped create pharmacophore models to predict which molecules are likely to cause unwanted blockage. rsc.orgrsc.org
Future applications will involve using these computational models for the rational design of novel this compound derivatives. By simulating how structural modifications affect binding affinity and selectivity for Nav1.5 over hERG, researchers can design new compounds with improved therapeutic profiles and reduced risk of side effects. researchgate.net These in silico methods can screen virtual libraries of compounds, prioritizing the most promising candidates for chemical synthesis and biological testing, thereby accelerating the drug discovery process. rsc.org
Exploration of Novel Synthetic Methodologies for Ajmalan-Type Scaffolds
While this compound is still commercially extracted from plant sources, the total chemical synthesis of this structurally complex molecule and its relatives remains an active area of research. nih.gov The development of novel synthetic methodologies is crucial for creating derivatives that are not found in nature and for establishing a secure supply chain independent of plant cultivation.
Significant progress has been made in the total synthesis of ajmaline and other sarpagine-type alkaloids. mdpi.com Key strategies often involve the stereoselective construction of the intricate polycyclic core. Methodologies such as the asymmetric Pictet-Spengler reaction have been employed to create key tetracyclic intermediates with high enantiomeric purity. scispace.com Other innovative approaches include [5+2]-dipolar cycloadditions to build the core framework, followed by a series of transformations to complete the natural product. uni-konstanz.de
The future of this field lies in developing more efficient and versatile synthetic routes. Chemo-enzymatic strategies, which combine the precision of biological catalysts with the power of organic chemistry, hold great promise. researchgate.netscispace.com For example, enzymes from the ajmaline biosynthetic pathway, once identified and characterized, could be used as tools to perform difficult stereoselective transformations on synthetic intermediates. researchgate.net This approach could dramatically simplify synthetic routes and facilitate the creation of libraries of novel ajmalan-type scaffolds for structure-activity relationship (SAR) studies. researchgate.netuni-konstanz.de
Development of High-Throughput Screening (HTS) Assays for Biological Activity
To explore the full therapeutic potential of this compound and its newly synthesized derivatives, robust high-throughput screening (HTS) assays are essential. Given that the primary targets are ion channels, HTS platforms are being developed to rapidly assess the activity of thousands of compounds on these complex membrane proteins. labinsights.nlresearchgate.net
A variety of HTS methods are applicable to ion channel modulators. These include:
Fluorescence-based assays: These methods use fluorescent dyes that are sensitive to changes in ion concentration or membrane potential. For potassium channels, thallium (Tl⁺) flux assays are common, where Tl⁺ acts as a surrogate for K⁺ and its influx is detected by a cytosolic dye. nih.govresearchgate.net For sodium and calcium channels, specific ion-sensitive probes are also available. ionbiosciences.com
Automated Electrophysiology: This technology represents a major advancement over the traditional, low-throughput patch-clamp technique. nih.govlabinsights.nl Automated platforms can measure ion channel currents from hundreds or even thousands of cells per day, providing high-quality, physiologically relevant data on a compound's potency and mechanism of action. criver.com
3D Cardiac Microtissues: An emerging HTS platform involves the use of three-dimensional microtissues formed from human induced pluripotent stem cell (hiPSC)-derived cardiomyocytes. browndailyherald.comresearchgate.net These tissues better mimic the native heart environment and can be used to screen for both efficacy (e.g., correcting an induced arrhythmia) and cardiotoxicity in a more predictive, human-relevant model. researchgate.net
Future research will focus on refining these HTS assays to be more predictive and scalable. Integrating these screening platforms will allow for the rapid profiling of ajmalan-type compounds against a panel of different ion channels to assess both desired activity and off-target effects simultaneously, leading to the identification of safer and more effective drug candidates. ahajournals.org
Biotechnological Approaches for this compound Production and Derivatization
Biotechnology offers a sustainable and scalable alternative to the chemical synthesis or agricultural sourcing of this compound. Plant cell culture and metabolic engineering are at the forefront of these efforts.
For decades, researchers have utilized cell suspension cultures of Rauwolfia serpentina to produce ajmaline. nbu.ac.in Significant work has gone into optimizing culture conditions and selecting high-yielding cell lines, with some strains reportedly accumulating the alkaloid at levels far exceeding those in the parent plant. ciheam.orgbiopolymers.org.ua The use of bioreactors for mass cultivation and techniques like cell immobilization, where cells are fixed in a matrix to enhance productivity and simplify product extraction, are established methods for scaling up production. scispace.com Elicitation, the practice of adding stress-inducing molecules to the culture to stimulate secondary metabolite production, is also a widely used strategy. mdpi.com
A groundbreaking recent development is the de novo biosynthesis of this compound in engineered microorganisms. nih.gov Following the complete elucidation of the biosynthetic pathway, researchers successfully transferred all the necessary genes into baker's yeast (Saccharomyces cerevisiae), achieving the full reconstruction of the pathway in a microbial host. nih.govrepec.org This synthetic biology approach allows for the production of this compound through fermentation, a highly scalable and controllable industrial process. Furthermore, it opens the door for producing novel derivatives by introducing enzymes from other pathways or engineered enzymes, a concept known as "mutasynthesis" or combinatorial biosynthesis. researchgate.net The antiarrhythmic activity of ajmaline produced via biotechnological methods has been shown to be identical to that of the plant-derived compound, paving the way for its clinical application. nih.gov
Q & A
Q. How to design a robust in vivo study evaluating this compound’s antiarrhythmic efficacy?
- Methodological Answer : Use Langendorff-perfused heart models to quantify action potential duration (APD₉₀). Dose-response curves establish therapeutic index. Histopathological analysis post-administration screens for off-target organ toxicity. Compliance with ARRIVE guidelines ensures ethical rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
